molecular formula C12H24N2O3 B2564725 Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate CAS No. 1785545-32-5

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2564725
CAS No.: 1785545-32-5
M. Wt: 244.335
InChI Key: XBTBDNGNMYPSBV-UHFFFAOYSA-N
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Description

[ This section cannot be completed based on available search results. The text below is a generic example for a pyrrolidine derivative and must be replaced with compound-specific data. ] Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a reactive primary amine and a hydroxyl group on the pyrrolidine ring, makes it a valuable precursor for constructing more complex molecules, particularly in the development of pharmaceutical candidates. This compound is often employed in the synthesis of peptidomimetics and enzyme inhibitors, where the pyrrolidine scaffold can mimic key structural motifs in biologically active molecules. Researchers utilize it to introduce chiral complexity and functional group diversity into target compounds, facilitating explorations into structure-activity relationships.

Properties

IUPAC Name

tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-9(7-13)12(16)5-6-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTBDNGNMYPSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CCN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (1-aminopropan-2-yl)carbamate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process may include steps such as purification through column chromatography and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic effects and biochemical interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and analogous pyrrolidine derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Physical State Key Properties/Applications
Target Compound C₁₂H₂₄N₂O₃ 3-hydroxy, 3-(1-aminopropan-2-yl) 226.32 Oil Intermediate for drug synthesis; polar groups enable H-bonding
tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₁H₂₀N₂O₃ 3-amino, 3-hydroxymethyl 226.29 Not reported Higher hydrophilicity; potential for peptide coupling
tert-Butyl 3-fluoropyrrolidine-1-carboxylate C₉H₁₆FNO₂ 3-fluoro 201.23 Oil Lipophilic; used in fluorinated drug candidates
tert-Butyl 3-iodopyrrolidine-1-carboxylate C₉H₁₆INO₂ 3-iodo 297.14 Oil Reactive intermediate for cross-coupling reactions
tert-Butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}pyrrolidine-1-carboxylate C₂₇H₃₄N₆O₄ 3-(nitropyrimidinylamino) 506.60 Solid High molecular weight; potential kinase inhibitor
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate C₁₁H₁₈F₃NO₃ 3-hydroxy, 4-methyl, 3-(trifluoromethyl) 281.26 Solid Enhanced lipophilicity; applications in CNS-targeting drugs
Key Observations:

Functional Group Impact :

  • The target compound’s hydroxyl and primary amine groups enhance polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions . In contrast, fluorinated or iodinated derivatives (e.g., ) exhibit increased lipophilicity, favoring blood-brain barrier penetration.
  • Bulky substituents, such as the nitropyrimidinyl group in , reduce solubility but improve target specificity in enzyme inhibition.

Molecular Weight and State :

  • Compounds with simpler substituents (e.g., target compound, ) are typically oils, facilitating liquid-phase reactions. Higher molecular weight derivatives (e.g., ) are solids, requiring specialized purification techniques.
Comparison with Analogues:
  • Fluorinated Derivative (): Prepared using diethylaminosulfur trifluoride (DAST) to replace hydroxyl with fluorine at -40°C, highlighting the need for cryogenic conditions.
  • Iodinated Derivative () : Synthesized via cobalt-catalyzed iodination , demonstrating the utility of transition-metal catalysis for halogen introduction.
  • Hydroxymethyl Derivative () : Likely derived from reductive amination or hydrolysis, emphasizing the versatility of pyrrolidine scaffolds in modular synthesis.

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